REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[CH2:8]([NH:20][C:21](N1C=CN=C1)=[O:22])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>CO>[CH2:8]([NH:20][C:21]([NH:1][C:2]([CH2:5][OH:6])([CH3:7])[CH2:3][OH:4])=[O:22])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(CO)C
|
Name
|
1-N-(dodecylaminocarbonyl)imidazole
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)NC(=O)N1C=NC=C1
|
Name
|
( III )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCC)NC(=O)NC(CO)(C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |